molecular formula C12H13N3O2 B15294169 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15294169
M. Wt: 231.25 g/mol
InChI Key: BNXMZNARKKOXQB-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group at the first position, a pyridin-2-yl group at the third position, and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products:

  • Oxidation products include carboxylate salts and esters.
  • Reduction products include piperidine derivatives.
  • Substitution products include various alkylated or arylated pyrazole derivatives.

Scientific Research Applications

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic interactions with target molecules.

Comparison with Similar Compounds

  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
  • 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
  • 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-yl group at the third position and the carboxylic acid group at the fifth position provides distinct electronic and steric properties compared to its isomers.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)7-10(14-15)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,16,17)

InChI Key

BNXMZNARKKOXQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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